N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
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Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C16H14N2O2S2
- Molecular Weight : 330.42 g/mol
- IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- DNA/RNA Interaction : Potential interference with nucleic acid processes, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : Preliminary tests suggest potential antifungal properties, warranting further investigation into its efficacy against common fungal pathogens.
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZRIBMPTRPUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.